molecular formula C29H38N6O6 B13776819 Benzoic acid, 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester CAS No. 85826-14-8

Benzoic acid, 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester

Cat. No.: B13776819
CAS No.: 85826-14-8
M. Wt: 566.6 g/mol
InChI Key: SHQSVQZAJMRLRX-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester is a complex organic compound with a unique structure that combines benzoic acid derivatives with a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester typically involves multiple steps. One common approach is the esterification of benzoic acid derivatives with appropriate alcohols in the presence of catalysts. The triazine core is introduced through a nucleophilic substitution reaction, where diethylamino groups are attached to the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the triazine core or the benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The triazine core and benzoic acid moieties can bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(dimethylamino)-: A simpler derivative with similar functional groups.

    4,4’-Oxybis(benzoic acid): Contains a similar benzoic acid structure but lacks the triazine core.

    3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: Another benzoic acid derivative with different substituents.

Uniqueness

The uniqueness of Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester lies in its combination of a triazine core with benzoic acid derivatives, providing a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use.

Properties

CAS No.

85826-14-8

Molecular Formula

C29H38N6O6

Molecular Weight

566.6 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-[[4-(diethylamino)-6-[4-[2-(dimethylamino)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoate

InChI

InChI=1S/C29H38N6O6/c1-7-35(8-2)27-30-28(40-23-13-9-21(10-14-23)25(36)38-19-17-33(3)4)32-29(31-27)41-24-15-11-22(12-16-24)26(37)39-20-18-34(5)6/h9-16H,7-8,17-20H2,1-6H3

InChI Key

SHQSVQZAJMRLRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OCCN(C)C)OC3=CC=C(C=C3)C(=O)OCCN(C)C

Origin of Product

United States

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